3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol
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Overview
Description
3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol is an organic compound that contains both phenol and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Introduction of the sec-butyl group: This step involves the alkylation of the pyrazole ring using a suitable alkylating agent.
Attachment of the phenol group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydropyrazoles.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(1-tert-butyl-1H-pyrazol-3-yl)amino]methyl}phenol
- 3-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}phenol
Uniqueness
3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol is unique due to the presence of the sec-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C14H20ClN3O |
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Molecular Weight |
281.78 g/mol |
IUPAC Name |
3-[[(1-butan-2-ylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-11(2)17-8-7-14(16-17)15-10-12-5-4-6-13(18)9-12;/h4-9,11,18H,3,10H2,1-2H3,(H,15,16);1H |
InChI Key |
OCAVYEVREVHINR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC(=N1)NCC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
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